molecular formula C21H23ClN2O5S B11335231 Methyl 2-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11335231
M. Wt: 450.9 g/mol
InChI Key: MSWZLGNKVRBADC-UHFFFAOYSA-N
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Description

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a chlorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzene methanesulfonyl chloride with piperidine to form the sulfonamide intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the sulfonamide group may interact with enzyme active sites, inhibiting their function, while the ester group may facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 2-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE

Uniqueness

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 2-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)17-7-3-5-9-19(17)23-20(25)15-10-12-24(13-11-15)30(27,28)14-16-6-2-4-8-18(16)22/h2-9,15H,10-14H2,1H3,(H,23,25)

InChI Key

MSWZLGNKVRBADC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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